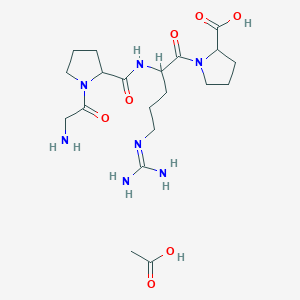
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Gly-DL-Pro-DL-Arg-DL-Pro-OHThis compound is notable for its role as an inhibitor of fibrinogen aggregation and fibrin polymerization . It has applications in various fields, including biochemistry and medical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HBTU, TBTU) are commonly used in the coupling step of SPPS.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.
Cleavage Reagents: A mixture of TFA and scavengers (e.g., water, triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide, this compound. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
科学研究应用
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H has several applications in scientific research:
作用机制
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H exerts its effects by binding to fibrinogen and preventing its polymerization into fibrin. This inhibition disrupts the formation of blood clots. The peptide mimics the N-terminal region of the fibrinogen alpha chain, which is crucial for fibrin polymerization .
相似化合物的比较
Similar Compounds
Gly-Pro-Arg-Pro amide: Another peptide that inhibits fibrin polymerization but differs in its amide form.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide with a similar inhibitory effect on fibrin polymerization but with a different amino acid sequence.
Uniqueness
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H is unique due to its specific sequence and acetate form, which may confer distinct stability and solubility properties compared to other similar peptides .
属性
分子式 |
C20H35N7O7 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
acetic acid;1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4) |
InChI 键 |
ZYTSTPIIKNCGRE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
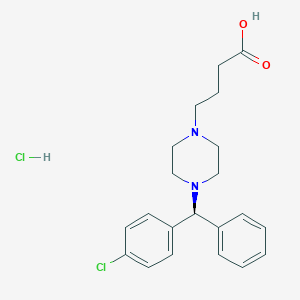
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
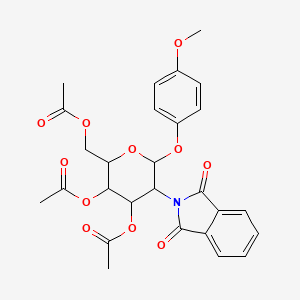

![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)


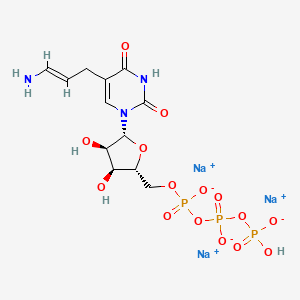
![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
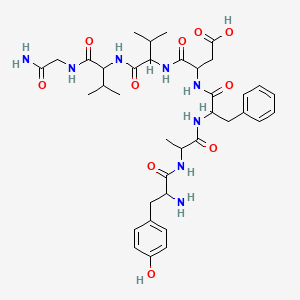
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
